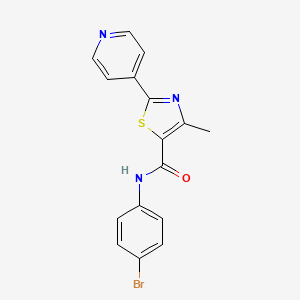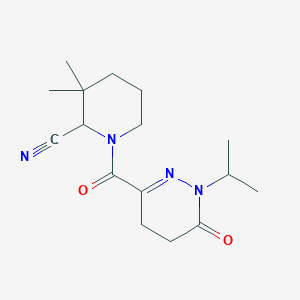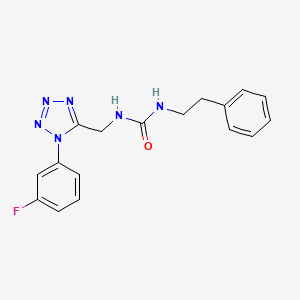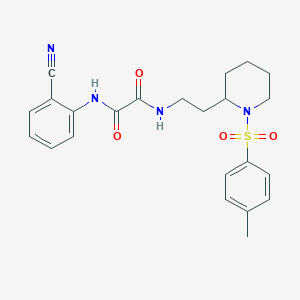
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide, also known as GW501516 or Cardarine, is a synthetic compound that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in different tissues.
Mechanism of Action
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid and glucose metabolism, as well as mitochondrial biogenesis and oxidative metabolism. Activation of PPARδ by this compound leads to increased fatty acid oxidation and glucose uptake, which can improve metabolic function and reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve insulin sensitivity, reduce blood glucose and triglyceride levels, and increase HDL cholesterol levels in animal models of obesity and diabetes. It has also been shown to improve exercise endurance and muscle fiber composition in mice and rats. However, the long-term effects of this compound on human health are still unclear and require further research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its ability to selectively target PPARδ receptors, which can provide insights into the role of this receptor in various physiological processes. However, one limitation is that its effects may vary depending on the dose, duration, and route of administration used in different studies.
Future Directions
Future research on N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide could focus on its potential use in treating other metabolic and cardiovascular diseases, as well as its potential effects on cancer and aging. It could also investigate the safety and efficacy of using this compound in humans, as well as its potential interactions with other drugs and supplements. Overall, this compound remains a promising compound for scientific research, but further studies are needed to fully understand its potential benefits and risks.
Synthesis Methods
The synthesis of N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide involves the reaction of 4-(2-fluorophenoxy)butanoic acid with cyanobutylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting amide product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide has been extensively studied for its potential use in treating various metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance and endurance.
properties
IUPAC Name |
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-6-12(11-17)18-15(19)9-5-10-20-14-8-4-3-7-13(14)16/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDLIRTTGSMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)

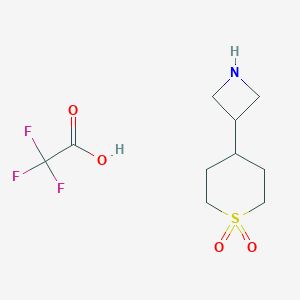
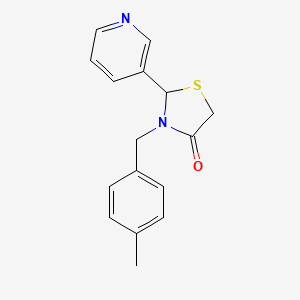
![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)
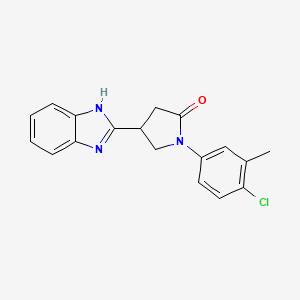
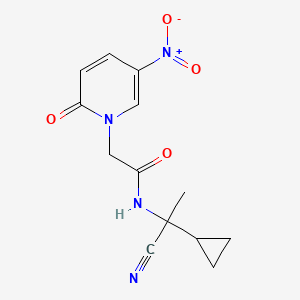

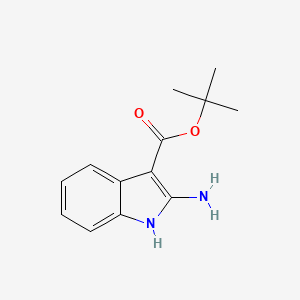
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
